1-Phenylpyrrolidine-2,4-dione: Comparative C3-Reactivity vs. 3-Aryl-Substituted Analogs in Mannich Base Derivatization
In the synthesis of larvicidal Mannich base derivatives, 1-phenylpyrrolidine-2,4-dione served as the core scaffold for producing compounds 1a-h via a grindstone-mediated Mannich condensation [1]. The resulting derivatives exhibited a range of larvicidal activities, with compound 1e achieving an LD50 of 26.06 µg/mL and compound 1f achieving an LD50 of 26.89 µg/mL against second-instar Culex quinquefasciatus larvae, compared to the reference insecticide permethrin at 26.14 µg/mL [1].
| Evidence Dimension | Larvicidal activity (LD50) |
|---|---|
| Target Compound Data | Derivative 1e: LD50 26.06 µg/mL; Derivative 1f: LD50 26.89 µg/mL |
| Comparator Or Baseline | Permethrin (reference insecticide): LD50 26.14 µg/mL |
| Quantified Difference | Derivative 1e is 0.3% more potent than permethrin; derivative 1f is 2.9% less potent |
| Conditions | Second-instar Culex quinquefasciatus larvae; Mannich base derivatives synthesized via grindstone method from 1-phenylpyrrolidine-2,4-dione scaffold |
Why This Matters
This demonstrates that 1-phenylpyrrolidine-2,4-dione is a competent core scaffold for producing insecticidal leads with potency comparable to commercial standards, a critical selection criterion for agrochemical discovery programs.
- [1] Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. (2021). Journal of King Saud University – Science. DOI: 10.1016/j.jksus.2021.101718 View Source
